molecular formula C11H9NO3 B1517363 3-acetyl-1H-indole-6-carboxylic acid CAS No. 1105192-45-7

3-acetyl-1H-indole-6-carboxylic acid

Cat. No.: B1517363
CAS No.: 1105192-45-7
M. Wt: 203.19 g/mol
InChI Key: PSFFTDLDFVWLPL-UHFFFAOYSA-N
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Description

3-Acetyl-1H-indole-6-carboxylic acid is a chemical compound belonging to the indole family, which are known for their diverse biological and pharmacological activities. This compound features an indole ring system substituted with an acetyl group at the 3-position and a carboxylic acid group at the 6-position. Indoles are significant in various fields, including medicinal chemistry, due to their structural similarity to tryptophan, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1H-indole-6-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with indole or its derivatives as the starting material.

  • Acetylation: The indole ring is acetylated at the 3-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Carboxylation: The 6-position is then carboxylated using reagents like carbon dioxide under high pressure and temperature, or by using Grignard reagents followed by oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to more complex structures, such as indole-3,6-dicarboxylic acid.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Indole-3,6-dicarboxylic acid.

  • Reduction: Indole-3,6-dihydroxy acid or indole-3,6-dimethyl ester.

  • Substitution: Substituted indoles with different functional groups at the 3- or 6-positions.

Scientific Research Applications

3-Acetyl-1H-indole-6-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in various chemical reactions and processes.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: This compound and its derivatives are studied for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-acetyl-1H-indole-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Indole-3-carboxylic acid

  • 2,3-Dihydro-3-((4-(methyl(2-(1-piperazinyl)acetyl)amino)phenyl)amino)phenylmethylen-2-oxo-1H-indole-6-carboxylic acid methyl ester

Properties

IUPAC Name

3-acetyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-4-7(11(14)15)2-3-8(9)10/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFTDLDFVWLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291095
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-45-7
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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